

BP Fluor 430 NHS Ester: A Technical Guide to Photostability and Applications

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Compound of Interest

Compound Name: BP Fluor 430 NHS ester

Cat. No.: B15556924

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, with a core focus on the photostability, of **BP Fluor 430 NHS ester**. BP Fluor 430 is a green-fluorescent dye noted for its brightness and stability, making it a valuable tool in a variety of fluorescence-based research applications.^[1] This guide includes key quantitative data, detailed experimental protocols for photostability assessment and protein conjugation, and visual diagrams to elucidate experimental workflows and conceptual frameworks.

Core Principles of BP Fluor 430 NHS Ester

BP Fluor 430 is a water-soluble, green-fluorescent dye that is spectrally equivalent to Alexa Fluor 430.^[2] It is frequently utilized in multicolor applications such as flow cytometry and super-resolution microscopy.^[3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming a stable amide bond.^[3] A key advantage of BP Fluor 430 is its high photostability, which allows for longer imaging times and more robust quantitative analysis compared to traditional fluorophores.^[1]

Quantitative Data

The photophysical properties of **BP Fluor 430 NHS ester** and its spectral equivalent, Alexa Fluor 430, are summarized below. For comparison, data for other common green fluorescent dyes and proteins are also included.

Property	BP Fluor 430 NHS Ester / Alexa Fluor 430	Fluorescein (FITC)	Green Fluorescent Protein (GFP)
Excitation Maximum (nm)	430[3]	~494	~488
Emission Maximum (nm)	539[3]	~518	~507
**Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	15,000[3]	~75,000	~55,000
Quantum Yield	Not explicitly stated for BP Fluor 430, but Alexa Fluor dyes are generally bright	~0.92 (in 0.1 M NaOH)[4]	0.60
Photostability	High; significantly more photostable than fluorescein[5]	Low; prone to rapid photobleaching	Moderate

Experimental Protocols

Protocol 1: Determination of Photobleaching Half-Life

This protocol outlines a general method for quantifying the photostability of **BP Fluor 430 NHS ester** by determining its photobleaching half-life.

Materials:

- **BP Fluor 430 NHS ester** conjugated to a protein of interest (e.g., antibody)
- Phosphate-buffered saline (PBS), pH 7.4
- Microscope slides and coverslips
- Antifade mounting medium (optional, but recommended)

- Fluorescence microscope with a stable light source (e.g., laser or LED)
- Appropriate excitation and emission filters for BP Fluor 430
- Sensitive camera (e.g., CCD or sCMOS)
- Image analysis software (e.g., ImageJ/Fiji)

Procedure:

- Sample Preparation:
 - Prepare a solution of the fluorescently labeled protein at a standardized concentration in PBS.
 - Mount a small volume of the solution on a microscope slide and cover with a coverslip. For immobilized measurements, the protein can be adhered to the slide surface.
- Microscope Setup:
 - Turn on the light source and allow it to stabilize.
 - Select the filter set appropriate for BP Fluor 430 (Excitation: ~430 nm, Emission: ~540 nm).
 - Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all comparative experiments.
- Image Acquisition:
 - Focus on the sample.
 - Acquire an initial image (time = 0).
 - Continuously illuminate the sample with the excitation light.
 - Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 50% of the initial intensity.

- Data Analysis:
 - Open the image series in the image analysis software.
 - Select a region of interest (ROI) within the illuminated area.
 - Measure the mean fluorescence intensity within the ROI for each image in the time series.
 - Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting it from the ROI measurements.
 - Normalize the background-corrected intensity values to the initial intensity at time = 0.
 - Plot the normalized fluorescence intensity as a function of time.
 - The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life ($t_{1/2}$).

Protocol 2: Labeling of Proteins with BP Fluor 430 NHS Ester

This protocol provides a general procedure for conjugating **BP Fluor 430 NHS ester** to a protein.

Materials:

- **BP Fluor 430 NHS ester**
- Protein to be labeled (at a concentration of at least 2 mg/mL for optimal results)[5]
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
- Quenching solution: 1.5 M hydroxylamine, pH 8.5 (or other amine-containing buffer like Tris)
- Purification column (e.g., size-exclusion chromatography)
- High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

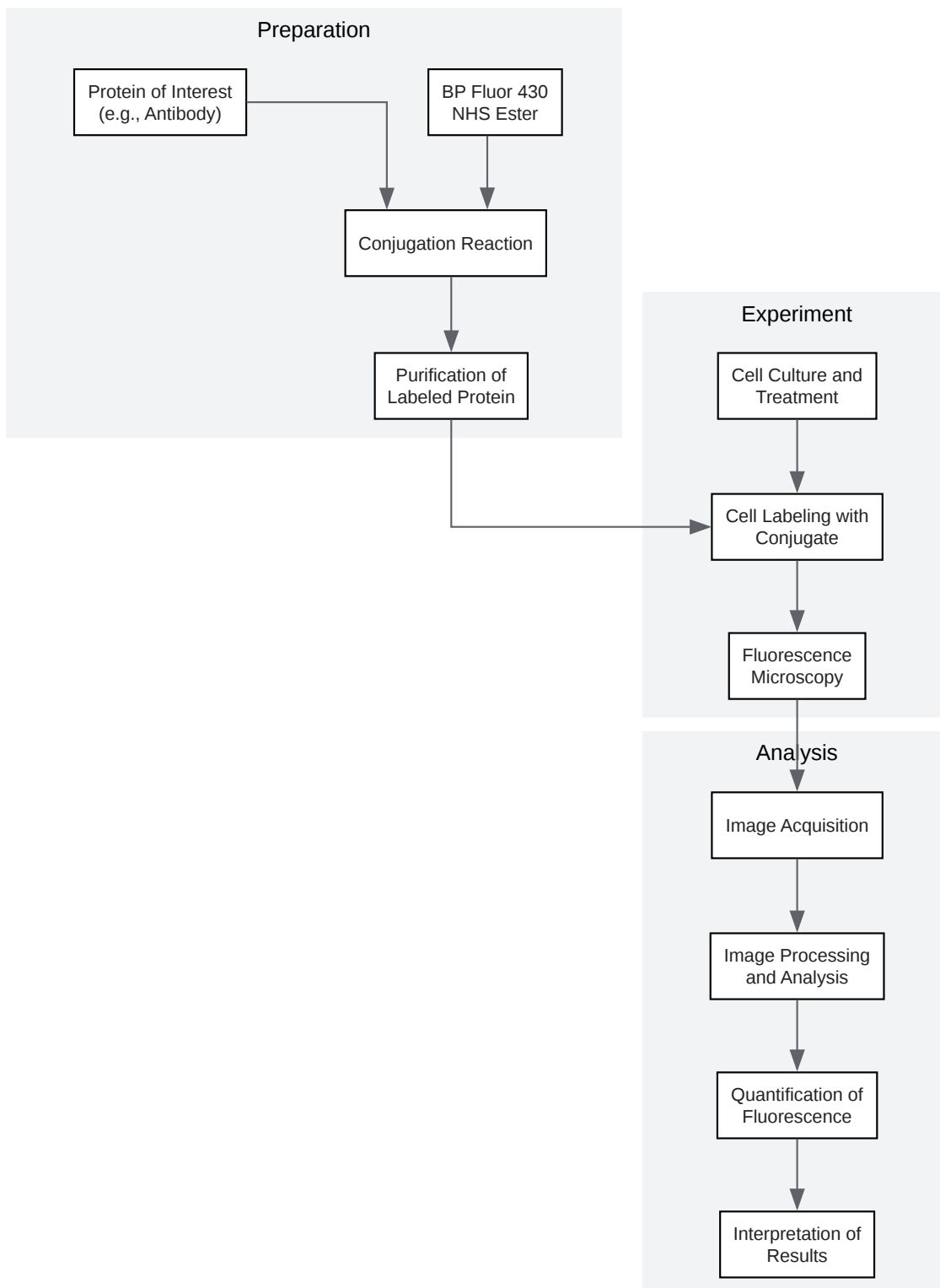
Procedure:

- Prepare the Protein:
 - Dissolve the protein in the reaction buffer at a suitable concentration.
- Prepare the Dye:
 - Dissolve the **BP Fluor 430 NHS ester** in a small amount of DMF or DMSO immediately before use.
- Conjugation Reaction:
 - Add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized for the specific protein. A common starting point is a 10-fold molar excess of dye.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Quench the Reaction:
 - Add the quenching solution to the reaction mixture to stop the reaction by reacting with any unreacted NHS ester.
 - Incubate for 30 minutes at room temperature.
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye and quenching solution using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

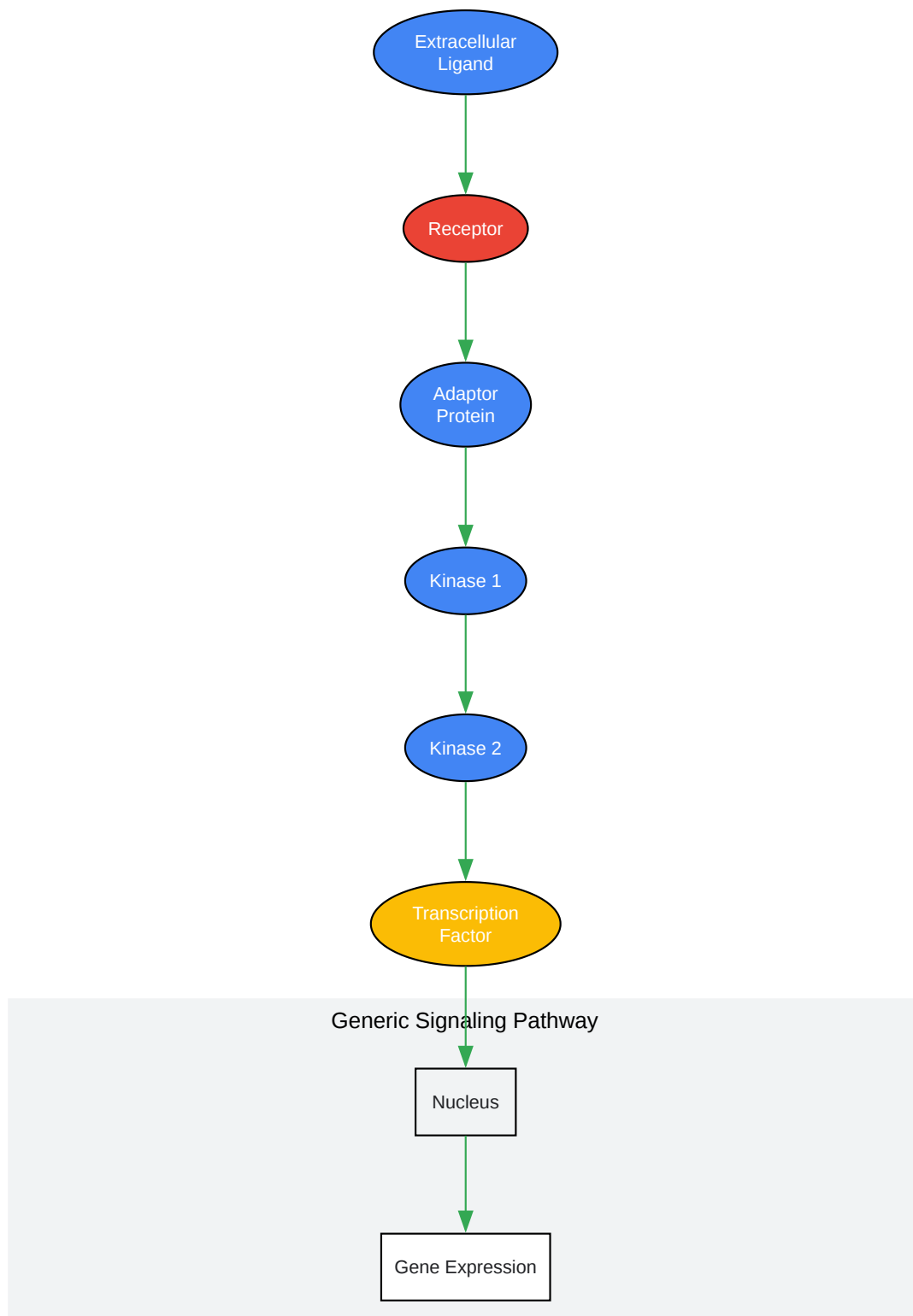
Visualizations

The following diagrams illustrate a generalized experimental workflow for using **BP Fluor 430 NHS ester** to study a signaling pathway and a conceptual representation of a generic signaling cascade.

Experimental Workflow for Studying a Signaling Pathway



Generic Signaling Pathway

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